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Compound of Interest

Compound Name: Fructo-oligosaccharide DP10

Cat. No.: B1165457 Get Quote

Executive Summary
Fructo-oligosaccharide (FOS) with a Degree of Polymerization of 10 (DP10) represents a

critical physicochemical inflection point in carbohydrate chemistry. Situated at the upper

boundary of short-chain FOS (scFOS, DP < 10) and the lower threshold of inulin (DP 10–60),

DP10 exhibits a unique "hybrid" behavior. It retains the water solubility necessary for liquid

formulations while offering the glass transition stability required for amorphous solid

dispersions.

This guide provides a rigorous technical analysis of FOS DP10, focusing on its molecular

architecture, stability kinetics, and analytical validation. It is designed for formulation scientists

and structural biologists requiring high-precision data for drug delivery and prebiotic

applications.

Molecular Architecture
FOS DP10 is technically defined as GF9 (1-kestose series), consisting of a terminal sucrose

unit elongated by eight additional fructosyl units.

Chemical Formula:

Molecular Weight: ~1639.4 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1165457?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linkage Type: Linear chains of D-fructose units linked by

glycosidic bonds.[1][2][3] The terminal unit is typically D-glucose linked via an

bond (sucrose moiety).

Structural Diagram
The following diagram illustrates the hierarchical relationship and enzymatic derivation of DP10

within the fructan spectrum.
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Caption: Structural hierarchy placing FOS DP10 as the physicochemical bridge between highly

soluble scFOS and semi-crystalline Inulin.

Physicochemical Profile
DP10 is distinct from commercial FOS mixtures (typically DP 3–5). Its properties dictate

specific handling protocols, particularly regarding hygroscopicity and thermal processing.

Comparative Properties Matrix
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Property scFOS (DP 3–5) FOS DP10 (Target) Inulin (DP > 20)

Molecular Weight ~504 – 828 Da ~1639 Da > 3200 Da

Solubility (25°C) > 750 g/L (Very High)
~150 – 300 g/L

(Moderate)*
< 120 g/L (Low)

Viscosity Low, Newtonian Moderate, Newtonian
High, Shear-thinning

(gels)

Glass Transition (

)
40 – 60°C 90 – 110°C (Dry) 120 – 158°C

Hygroscopicity Extreme High Moderate

Crystallinity Amorphous Semi-crystalline (slow) Semi-crystalline

*Note: DP10 solubility is highly temperature-dependent. Unlike scFOS, DP10 solutions >20%

(w/v) may precipitate or retrograde upon prolonged storage at 4°C.

Critical Insight: The Glass Transition ( ) Advantage
For drug delivery,

is the critical parameter. scFOS has a low

, making it prone to caking at ambient humidity. DP10 offers a higher

(closer to 100°C in anhydrous state), providing superior physical stability for lyophilized protein
formulations while maintaining better re-constitution solubility than long-chain inulin.

Stability Dynamics & Hydrolysis Kinetics
The stability of FOS DP10 is governed by the protonation of the glycosidic oxygen.[4] This is a

self-validating system: if pH drops below the pKa of the environment, hydrolysis follows

pseudo-first-order kinetics.

Mechanism of Degradation[2]
Protonation: The glycosidic oxygen between fructose units is protonated by
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ions.

Cleavage: The bond breaks, releasing a fructosyl cation and a neutral chain (DP n-1).

Nucleophilic Attack: Water attacks the cation, stabilizing the cleaved fructose.

Key Stability Thresholds:

pH > 5.0: Stable at room temperature.

pH < 4.0: Rapid hydrolysis, accelerating exponentially with temperature.

Thermal: Stable up to ~120°C at neutral pH; degradation occurs >70°C in acidic

environments.
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Caption: Logic flow for DP10 stability. Acidic conditions combined with heat trigger a cascading

reduction in polymerization degree.
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Analytical Characterization: HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD) is the gold standard for quantifying DP10. Unlike HPLC-RI, which lacks

resolution for oligomers > DP7, HPAEC-PAD utilizes the weak acidity of carbohydrates at high

pH (pK ~12) to separate them based on chain length.

Protocol: Determination of DP10 Purity
Reagents & Equipment:

System: Dionex ICS-5000+ or equivalent.

Column: CarboPac PA100 or PA200 (optimized for oligosaccharides).

Eluents:

A: 150 mM NaOH (Isocratic background).

B: 150 mM NaOH + 500 mM Sodium Acetate (Gradient pusher).

Methodology:

Sample Prep: Dissolve 25 mg FOS DP10 in 25 mL deionized water (18 M

). Filter through 0.22

m PES membrane. Note: Do not use Nylon filters as they may bind oligosaccharides.

Gradient Profile:

0-10 min: 100% A (Equilibration).

10-40 min: Linear gradient from 0% to 100% B. (Increasing acetate pushes higher DP

species off the column).

Detection: PAD waveform (Standard Quadruple Potential).
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Validation: DP10 elutes after nystose (DP4) and before the broad inulin hump. Use a purified

DP10 standard (e.g., from Megazyme or Wako) for retention time confirmation.

Self-Validating Check: If the peak shape for DP10 is broad or splitting, it indicates carbonate

contamination in the NaOH eluent. Corrective Action: Prepare fresh eluents using degassed

water and keep under helium/nitrogen blanket.

Experimental Protocol: Thermal Stability Testing
To verify the suitability of DP10 for a specific formulation, perform this stress test.

Objective: Determine the half-life (

) of DP10 at processing temperatures.

Preparation: Prepare a 10% (w/v) solution of DP10 in citrate-phosphate buffer at three pH

levels: 3.0, 5.0, and 7.0.

Incubation: Aliquot samples into sealed HPLC vials. Incubate at 80°C (simulating

pasteurization or hot-fill).

Sampling: Remove aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench in an

ice bath to stop hydrolysis.

Analysis: Analyze via HPAEC-PAD (as above) or HPLC-RI.

Calculation: Plot

vs. time. The slope

is the rate constant.

Expected Result: At pH 3.0/80°C, significant degradation (

) should occur within 60 minutes. At pH 7.0, degradation should be negligible (<5%).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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